(4-Iodo-3-methylisoxazol-5-yl)methanol
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Overview
Description
(4-Iodo-3-methylisoxazol-5-yl)methanol is a research compound with the molecular formula C5H6INO2 and a molecular weight of 239.01 g/mol. This compound is characterized by the presence of an iodine atom, a methyl group, and a hydroxymethyl group attached to an isoxazole ring. It is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . This reaction typically yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-3-methylisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
(4-Iodo-3-methylisoxazol-5-yl)methanol is used in various scientific research applications, including:
Analytical Chemistry: It serves as a standard or reference compound in mass spectrometry or chromatography to identify or quantify substances in samples.
Medicinal Chemistry: The isoxazole ring is a common scaffold in drug discovery, and derivatives of this compound may exhibit biological activity.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Iodo-3-methylisoxazol-5-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the functional groups attached to the isoxazole ring. The presence of the iodine atom and hydroxymethyl group may influence its reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-methylisoxazol-5-yl)methanol: Similar structure with a bromine atom instead of iodine.
(4-Chloro-3-methylisoxazol-5-yl)methanol: Similar structure with a chlorine atom instead of iodine.
(4-Fluoro-3-methylisoxazol-5-yl)methanol: Similar structure with a fluorine atom instead of iodine.
Uniqueness
(4-Iodo-3-methylisoxazol-5-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine may result in different binding interactions and reactivity patterns.
Properties
IUPAC Name |
(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROZXJJWOCEJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1I)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.